37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 is a derivative of Tacrolimus, a macrolide immunosuppressant widely used in organ transplantation and autoimmune diseases. This compound is characterized by the presence of a tert-butyldimethylsilyl protecting group, which enhances its stability and solubility. The compound's molecular formula is with a molecular weight of approximately 1034.51 g/mol .
Source: The compound can be synthesized from Tacrolimus and is often available through various chemical suppliers specializing in research chemicals .
Classification: It belongs to the class of macrolide antibiotics and is classified as an immunosuppressive agent due to its mechanism of action that inhibits T-cell activation.
The synthesis of 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 typically involves several steps:
The reaction conditions usually require anhydrous solvents and specific catalysts to facilitate the transformations while minimizing side reactions .
The chemical reactivity of 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 includes:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry and drug development .
The mechanism of action for 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 involves:
This mechanism makes it effective in preventing organ rejection in transplant patients and treating autoimmune disorders .
The compound exhibits high purity (>95%) when synthesized correctly, making it suitable for research applications .
Scientific Uses:
This compound's unique structure and mechanism make it a valuable tool in both clinical and research environments focused on immunology and pharmacology.
FK-506 (tacrolimus) is a 23-membered macrolide lactone immunosuppressant (C₄₄H₆₉NO₁₂, MW 804.03 g/mol) originally isolated from Streptomyces tsukubaensis [2]. Its mechanism involves binding to FKBP-12 (immunophilin), forming a complex that inhibits calcineurin phosphatase, thereby blocking T-cell activation. The 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 derivative retains this macrocyclic backbone but features deliberate alterations:
Table 1: Structural Comparison of FK-506 and Key Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
---|---|---|---|
FK-506 (Tacrolimus) | C₄₄H₆₉NO₁₂ | 804.03 | — |
24,32-Bis-O-(TBS)-37,38-dehydro-37,38-dihydroxy-FK506 | C₅₆H₉₉NO₁₄Si₂ | 1066.55 | TBS at C-24/C-32; dihydroxy at C-37/38 |
24,32-Bis-O-(TBS)-FK-506 | C₅₆H₉₇NO₁₂Si₂ | 1032.54 | TBS at C-24/C-32 |
37-Desmethylene 24,33-Bis-O-(TBS)-37-oxo-FK506 | Not fully disclosed | — | TBS at C-24/C-33; C-37 desmethylene + ketone |
The C-21 allyl group in native FK-506 is biosynthesized via a specialized diketide synthase pathway, underscoring its importance for biological activity [3]. Replacing this moiety with a ketone at C-37, as in the subject compound, probes the tolerance for non-allyl functionalities while maintaining calcineurin inhibition potential.
Silyl ether protection serves as a cornerstone in synthetic manipulation of complex polyketides like FK-506. The tert-butyldimethylsilyl (TBS) groups in 37-Desmethylene 24,33-Bis-O-(TBS)-37-oxo-FK-506 fulfill dual roles:
Table 2: Impact of Silyl Modifications on FK-506 Derivatives
Modification Type | Primary Effect | Research Application | Example Compound |
---|---|---|---|
C-24/C-32 Bis-O-TBS | Metabolic stabilization | Probing hydroxyl-dependent metabolism | 24,32-Bis-O-(TBS)-FK-506 [4] |
C-24/C-33 Bis-O-TBS + C-37 oxo | Electronic and steric alteration | Testing ketone vs. allyl bioactivity | 37-Desmethylene 24,33-Bis-O-(TBS)-37-oxo-FK506 [7] |
C-33 Mono-O-TBS | Partial hydrophobicity increase | Assessing site-specific protection needs | 33-O-tert-butyldimethylsilyl-FK-506 [6] |
Notably, the C-24 and C-33 positions were selected for silylation due to their reduced involvement in direct FKBP-12 binding, minimizing disruption of immunosuppressive activity while optimizing stability [1] [6].
The synthesis of FK-506 analogs evolved through distinct phases, driven by advances in biosynthetic understanding and organic chemistry methodologies:
Table 3: Milestones in FK-506 Derivative Synthesis
Time Period | Development | Impact on Derivative Design |
---|---|---|
1987–1995 | FK-506 structure elucidation; early semisynthesis | Simple ester and ether analogs tested |
1995–2010 | Advent of chemoselective silylation protocols | 24,32-Bis-O-TBS-FK-506 and related protected analogs [4] |
2010 | FK-506 gene cluster identification | Biosynthetic engineering of extender units [3] |
2015–Present | Hybrid chemoenzymatic synthesis | Complex variants (e.g., 37-oxo, desmethylene) with silyl protection [7] |
Within this framework, 37-Desmethylene 24,33-Bis-O-(TBS)-37-oxo-FK-506 represents a contemporary achievement, leveraging both genetic insights (for C-37 modification) and chemical protection (TBS groups) to create a tool compound for dissecting immunosuppressant pharmacodynamics [3] [7]. Its design reflects decades of iterative optimization in macrocyclic lactone engineering.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7